molecular formula C10H14O B13565376 (4-Ethyl-2-methylphenyl)methanol

(4-Ethyl-2-methylphenyl)methanol

Cat. No.: B13565376
M. Wt: 150.22 g/mol
InChI Key: QGWBKYRTHHWFGD-UHFFFAOYSA-N
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Description

(4-Ethyl-2-methylphenyl)methanol is an organic compound with the molecular formula C10H14O. It is a derivative of benzyl alcohol, where the benzene ring is substituted with an ethyl group at the fourth position and a methyl group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Ethyl-2-methylphenyl)methanol can be synthesized through several methods. One common method involves the reduction of the corresponding aldehyde, (4-Ethyl-2-methylbenzaldehyde), using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic hydrogenation of the corresponding aldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is conducted in a suitable solvent, such as methanol or ethanol, at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-2-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (4-Ethyl-2-methylbenzaldehyde) using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be further reduced to (4-Ethyl-2-methylphenyl)methane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (4-Ethyl-2-methylphenyl)chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).

Major Products Formed

    Oxidation: (4-Ethyl-2-methylbenzaldehyde)

    Reduction: (4-Ethyl-2-methylphenyl)methane

    Substitution: (4-Ethyl-2-methylphenyl)chloride

Scientific Research Applications

(4-Ethyl-2-methylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: It serves as a building block in the synthesis of drug molecules and other bioactive compounds.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Ethyl-2-methylphenyl)methanol involves its ability to act as a proton donor in organic reactions. It can also function as a Lewis acid in certain catalytic processes and as a reducing agent in specific reactions. The compound interacts with various molecular targets and pathways, depending on the specific reaction or application.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: The parent compound of (4-Ethyl-2-methylphenyl)methanol, with a hydroxyl group attached to a benzene ring.

    (4-Methylphenyl)methanol: A similar compound with a methyl group at the fourth position of the benzene ring.

    (4-Ethylphenyl)methanol: A compound with an ethyl group at the fourth position of the benzene ring.

Uniqueness

This compound is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its reactivity and properties compared to other similar compounds. This unique substitution pattern can lead to different chemical behaviors and applications in various fields.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(4-ethyl-2-methylphenyl)methanol

InChI

InChI=1S/C10H14O/c1-3-9-4-5-10(7-11)8(2)6-9/h4-6,11H,3,7H2,1-2H3

InChI Key

QGWBKYRTHHWFGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CO)C

Origin of Product

United States

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